

4-Isopropylthiazole-2-carboxylic acid safety and handling guidelines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Isopropylthiazole-2-carboxylic acid

Cat. No.: B123513

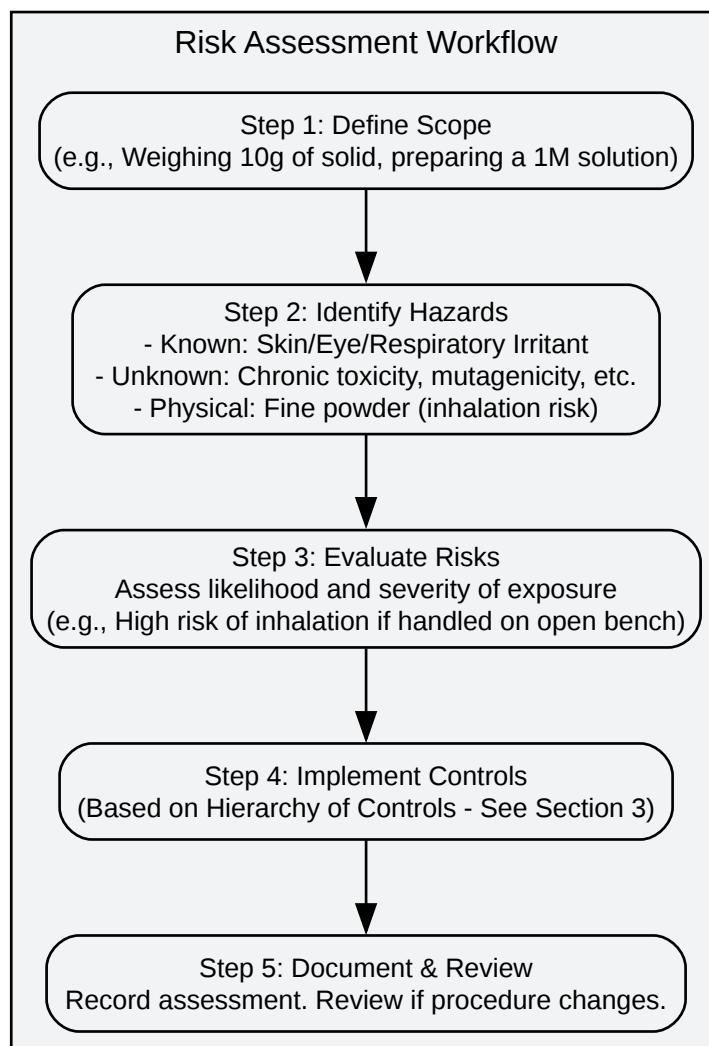
[Get Quote](#)

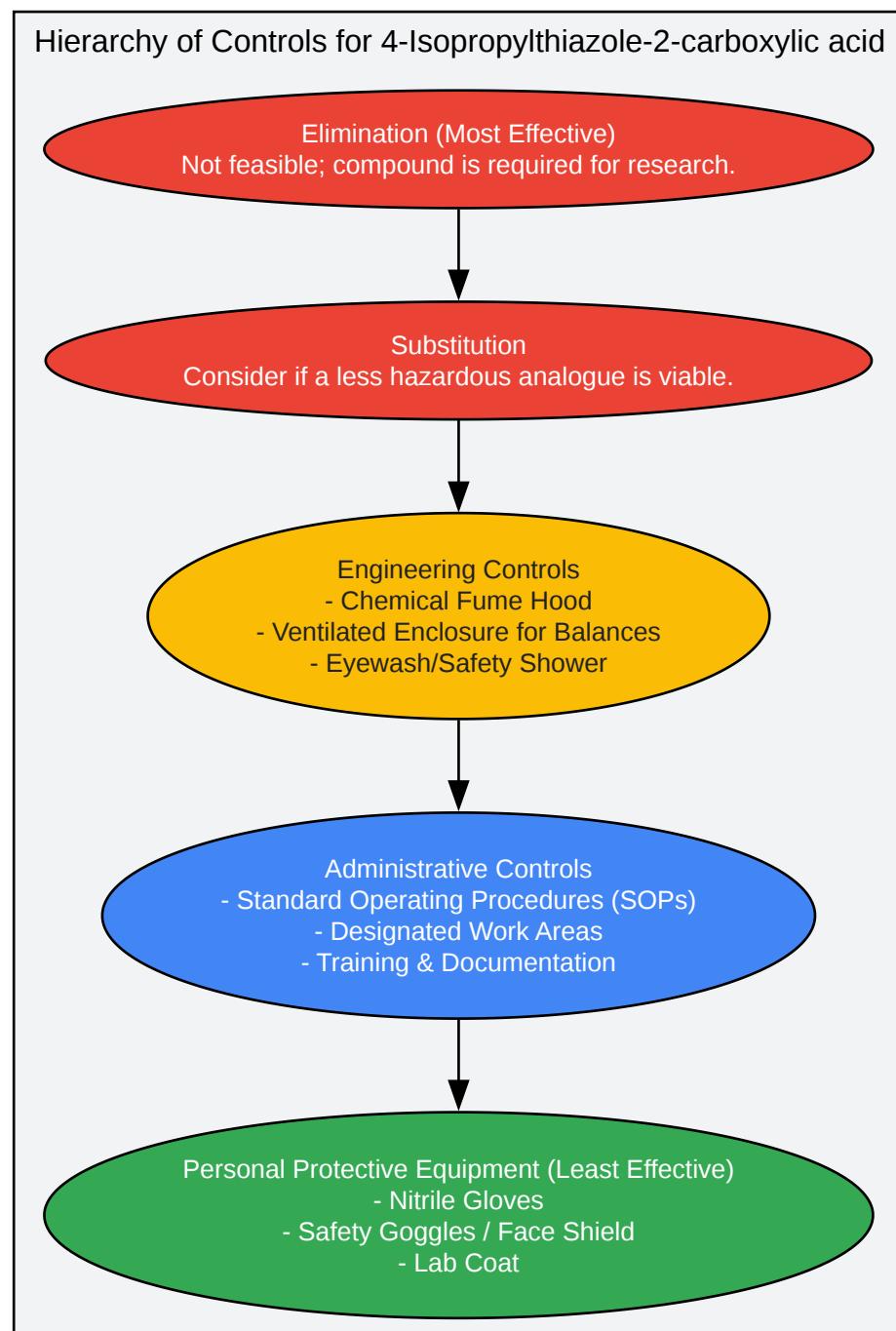
An In-Depth Technical Guide to the Safe Handling of **4-Isopropylthiazole-2-carboxylic Acid**

Abstract

This technical guide provides a comprehensive framework for the safe handling, use, and disposal of **4-Isopropylthiazole-2-carboxylic acid** (CAS No. 300831-06-5), a heterocyclic compound utilized in synthetic chemistry, particularly as a reagent in the development of pharmacologically active molecules.^{[1][2]} Recognizing that the toxicological properties of many research chemicals are not fully investigated, this document establishes a safety paradigm rooted in a systematic risk assessment and the application of the Hierarchy of Controls.^[3] It is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement self-validating safety systems, ensuring a secure laboratory environment.

Compound Identification and Physicochemical Properties


4-Isopropylthiazole-2-carboxylic acid is a solid, white to off-white organic compound. Its structure, featuring a thiazole ring substituted with an isopropyl group and a carboxylic acid, makes it a valuable building block in medicinal chemistry.^{[1][2]} A summary of its known physical and chemical properties is presented below. The absence of comprehensive data in certain areas underscores the necessity of a cautious, risk-based approach to handling.


Property	Data	Source
Chemical Name	4-Isopropylthiazole-2-carboxylic acid	
Synonyms	4-(1-methylethyl)-2-Thiazolecarboxylic acid	
CAS Number	300831-06-5	[3]
Molecular Formula	C ₇ H ₉ NO ₂ S	[1]
Molecular Weight	171.22 g/mol	[1]
Appearance	Solid, White to off-white	
Boiling Point	309.4 ± 35.0 °C (Predicted)	
Density	1.270 ± 0.06 g/cm ³ (Predicted)	
pKa	0.52 ± 0.10 (Predicted)	
Storage Temperature	-20°C to 8°C	[1]
Solubility	Slightly soluble in water.	[4]

Hazard Analysis and Risk Assessment: A Proactive Approach

The Safety Data Sheet (SDS) for **4-Isopropylthiazole-2-carboxylic acid** indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[\[3\]](#) Crucially, the SDS also states, "The toxicological properties have not been fully investigated."[\[3\]](#) This statement is the cornerstone of our safety directive. In the absence of complete hazard data, a prudent researcher must treat the substance as potentially hazardous and conduct a thorough risk assessment before any handling.[\[5\]](#)

The risk assessment process is a systematic method to identify what can go wrong and to determine the appropriate control measures.[\[6\]](#) It transforms safety from a reactive checklist into a proactive, scientific discipline.

[Click to download full resolution via product page](#)

Caption: Application of the Hierarchy of Controls, prioritizing engineering solutions over reliance on PPE.

- Elimination/Substitution: While eliminating the compound is not practical for the research, substituting it with a known, less hazardous alternative should always be the first

consideration.

- Engineering Controls: These are physical installations that isolate the researcher from the hazard. [7][8]For a powdered, irritant chemical of unknown toxicity, handling it within a certified chemical fume hood is mandatory. This control is not dependent on user behavior and provides the primary barrier against inhalation.
- Administrative Controls: These are the policies and procedures that dictate safe work practices. [8][9]This includes developing a specific Standard Operating Procedure (SOP) for this chemical, designating a specific area of the lab for its use, and ensuring all personnel are trained on the SOP and the associated risks.
- Personal Protective Equipment (PPE): PPE is the last line of defense. [10][8]It is critical but should never be the sole control measure. Its effectiveness is dependent on proper selection, fit, and consistent use.

Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is crucial for ensuring safety and experimental reproducibility.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling **4-Isopropylthiazole-2-carboxylic acid**. The rationale for each is provided to reinforce the principles of risk mitigation.

Protection Type	Equipment Specification	Purpose & Rationale
Eye/Face Protection	Chemical safety goggles with side shields, or a face shield worn over safety glasses.	Protects against splashes and airborne particles. Given the "serious eye irritation" hazard, this is a critical requirement. [3]
Skin Protection	Nitrile or neoprene gloves. A chemical-resistant lab coat.	Protects against skin contact. The SDS identifies a skin irritation hazard. [3] Double-gloving may be considered.
Respiratory Protection	Not required if handled exclusively within a certified chemical fume hood.	The fume hood serves as the primary respiratory protection. An N95 or higher-level respirator with acid gas cartridges may be required for spill cleanup outside a hood. [5]
Foot Protection	Closed-toe shoes.	Protects feet from potential spills.

Handling and Use Protocol (Solid)

This protocol outlines the steps for safely weighing and preparing a solution of the compound.

- Preparation:
 - Ensure a certified chemical fume hood is operational.
 - Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
 - Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the fume hood.
 - Don all required PPE as specified in section 4.1.

- Weighing:
 - To minimize the dispersal of fine powder, use a tared weigh boat or directly weigh into the receiving flask.
 - Perform all transfers slowly and deliberately to avoid creating airborne dust.
 - If possible, use a balance located within a ventilated enclosure or a chemical fume hood.
- Solution Preparation:
 - Slowly add the weighed solid to the solvent in your reaction flask.
 - When diluting acids, always add the acid (or in this case, the acidic solid) to the solvent, not the other way around, to control any potential exothermic reactions. [\[5\]4. Post-Handling:](#)
 - Tightly cap the primary container and wipe it down with a damp cloth before returning it to its designated storage location.
 - Decontaminate all equipment. Dispose of contaminated disposable items (weigh boats, bench paper, gloves) in a designated hazardous waste container.
 - Wash hands thoroughly after removing gloves.

Storage and Incompatibility

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [\[3\]](#)Recommended storage temperature is between -20°C and 8°C. [\[1\]](#)Store away from incompatible materials.
- Incompatibility: Avoid contact with strong oxidizing agents. [\[3\]](#)The thiazole ring can be susceptible to reduction by agents like Raney Nickel. [\[11\]](#)As a carboxylic acid, it will react with strong bases in a standard acid-base neutralization.

Waste Disposal

All waste containing **4-Isopropylthiazole-2-carboxylic acid** must be treated as hazardous waste.

- Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent pads should be collected in a clearly labeled, sealed hazardous waste container.
- Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain. [\[3\]](#)3. Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. [\[5\]](#)4. Pickup: Follow your institution's specific procedures for hazardous waste disposal.

Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

Exposure Response

- Inhalation: Remove the individual to fresh air immediately. [\[3\]](#)If breathing is difficult or they feel unwell, seek immediate medical attention.
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [\[3\]](#)Seek medical attention if irritation occurs or persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [\[3\]](#)Remove contact lenses if present and easy to do. [\[3\]](#)Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. [\[3\]](#)Rinse the mouth with water and seek immediate medical attention.

Spill and Leak Procedure

The response protocol depends on the scale of the spill.

- Alert Personnel: Immediately alert others in the vicinity.

- Assess the Spill:
 - Small Spill (e.g., < 1 gram, contained in a fume hood):
 1. Ensure you are wearing appropriate PPE.
 2. Gently cover the spill with an acid-neutralizing agent like sodium bicarbonate, starting from the outside and working inward. [\[12\]](#)[\[13\]](#)
 3. Once fizzing (if any) has stopped, carefully sweep the mixture into a designated hazardous waste container.
 4. Wipe the area with a wet cloth, and place the cloth in the waste container.
 - Large Spill (e.g., > 1 gram, outside of a fume hood):
 1. Evacuate the immediate area. [\[14\]](#)
 2. Close the laboratory doors to confine vapors and dust.
 2. Notify your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
 3. Do not attempt to clean up a large spill without specialized training and equipment.

Conclusion: The Principle of Prudent Practice

The safe handling of **4-Isopropylthiazole-2-carboxylic acid**, like any research chemical with incompletely characterized hazards, is governed by the principle of prudent practice. This involves a commitment to thorough risk assessment, the implementation of robust engineering and administrative controls, and the diligent use of personal protective equipment. By understanding the "why" behind each safety protocol—the causality—researchers can cultivate a safety culture that is both rigorous and adaptable, ensuring protection against both known and unknown risks.

References

- Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. (2025, July 15). *Lab Manager*.
- Chemical Safety Lecture Hierarchy Of Control. *Edubirdie*.

- Hierarchy of Controls | Research Safety. University of Kentucky.
- Taking Controls. (2017, November 16). Dan The Lab Safety Man.
- Hierarchy of Controls for Chemical Hazard Management. (2020, October 14). Chemscape Safety Technologies.
- Essential Safety and Handling Guide for Acidic Compounds in Research. Benchchem.
- Risk assessment - Chemical safety. Simon Fraser University.
- SAFETY DATA SHEET - **4-Isopropylthiazole-2-carboxylic acid**. (2024, April 1). Fisher Scientific.
- Chemical Spill procedure. University of Wollongong.
- Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute.
- Appendix ACID: Acidic Chemical Spill Response Guide. (2024, May 3).
- Research risk assessment. University of Essex.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494. PubChem.
- 5.4 Chemical Spill Procedures. Cornell EHS.
- Chemical Spill and Response Guideline. UQ Policy and Procedure Library.
- Chemical Spills - Emergency Management.
- WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. (2014, March 3). Zaera Research Group, University of California, Riverside.
- Acid Handling. University of Utah.
- **4-Isopropylthiazole-2-carboxylic Acid** - Data Sheet.
- Acid Safety. Flinn Scientific.
- Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. (2016, April 20).
- **4-Isopropylthiazole-2-carboxylic acid** | 300831-06-5. ChemicalBook.
- Thiazole-2-carboxylic acid. Chem-Impex.
- THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1. ChemicalBook.
- Thiazole-2-carboxylic acid 14190-59-1. Sigma-Aldrich.
- 300831-06-5(**4-Isopropylthiazole-2-carboxylic acid**) Product Description. ChemicalBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Thiazole-2-carboxylic acid 14190-59-1 [sigmaaldrich.com]
- 3. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. twu.edu [twu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. acs.org [acs.org]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. [Thiazolidine carboxylic acid toxicity. A review of 78 cases (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance | MDPI [mdpi.com]
- To cite this document: BenchChem. [4-Isopropylthiazole-2-carboxylic acid safety and handling guidelines]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123513#4-isopropylthiazole-2-carboxylic-acid-safety-and-handling-guidelines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com